molecular formula C7H6ClN3 B13027833 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine

2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine

Cat. No.: B13027833
M. Wt: 167.59 g/mol
InChI Key: QIHHRGLEFUQWTA-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H6ClN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. Pyrimidines are essential components of nucleic acids, and their derivatives are widely studied for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethynyl derivatives under specific conditions. One common method includes the use of microwave-assisted reactions, which significantly reduce reaction times and improve yields compared to conventional heating methods . The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave reactors to ensure efficient and rapid synthesis. The use of continuous flow reactors can also be employed to maintain consistent reaction conditions and improve overall yield and purity. The choice of reagents and solvents is crucial to optimize the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Amino or thiol-substituted pyrimidines.

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Alkenes or alkanes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-5-ethynyl-6-methylpyrimidin-4-amine

InChI

InChI=1S/C7H6ClN3/c1-3-5-4(2)10-7(8)11-6(5)9/h1H,2H3,(H2,9,10,11)

InChI Key

QIHHRGLEFUQWTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)N)C#C

Origin of Product

United States

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